Cas no 1017675-00-1 (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine)

2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a heterocyclic compound featuring a tetrahydroisoquinoline scaffold fused with a thiophene carbonyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the primary amine at the 7-position enhances its reactivity, enabling further functionalization for the synthesis of bioactive molecules. Its rigid framework and balanced lipophilicity contribute to potential applications in central nervous system (CNS) targeting or as a building block for kinase inhibitors. The compound's stability and synthetic versatility underscore its utility in pharmaceutical research and development.
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine structure
1017675-00-1 structure
商品名:2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
CAS番号:1017675-00-1
MF:C14H14N2OS
メガワット:258.338761806488
MDL:MFCD10016679
CID:4559245
PubChem ID:28707218

2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine 化学的及び物理的性質

名前と識別子

    • 2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
    • 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
    • MDL: MFCD10016679
    • インチ: 1S/C14H14N2OS/c15-12-4-3-10-5-6-16(9-11(10)8-12)14(17)13-2-1-7-18-13/h1-4,7-8H,5-6,9,15H2
    • InChIKey: BVQLTJAIEVETGK-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC2=C(C1)C=C(N)C=C2)(C1SC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 258.082684g/mol
  • どういたいしつりょう: 258.082684g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 323
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.6Ų
  • ぶんしりょう: 258.34g/mol
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM554385-1g
2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
1017675-00-1 97%
1g
$812 2023-02-03
Enamine
EN300-238736-10.0g
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
1017675-00-1 95%
10.0g
$3007.0 2024-06-19
TRC
T167916-1g
2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
1017675-00-1
1g
$ 525.00 2022-06-03
AN HUI ZE SHENG Technology Co., Ltd.
CB2189-0319-250mg
2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
1017675-00-1 95%+
250mg
¥2067.00 2023-09-15
Life Chemicals
F2189-0319-2.5g
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
1017675-00-1 95%
2.5g
$1298.0 2023-09-06
Chemenu
CM554385-250mg
2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
1017675-00-1 97%
250mg
$309 2023-02-03
AN HUI ZE SHENG Technology Co., Ltd.
CB2189-0319-500mg
2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
1017675-00-1 95%+
500mg
¥3049.00 2023-09-15
Enamine
EN300-238736-0.25g
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
1017675-00-1 95%
0.25g
$642.0 2024-06-19
Enamine
EN300-238736-1.0g
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
1017675-00-1 95%
1.0g
$699.0 2024-06-19
Life Chemicals
F2189-0319-5g
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
1017675-00-1 95%
5g
$1947.0 2023-09-06

2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine 関連文献

2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amineに関する追加情報

Exploring the Potential of 2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 1017675-00-1) in Modern Pharmaceutical Research

The compound 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 1017675-00-1) has garnered significant attention in recent years due to its unique structural features and potential therapeutic applications. As a derivative of tetrahydroisoquinoline, this molecule combines a thiophene carbonyl moiety with an aromatic amine group, creating a versatile scaffold for drug discovery. Researchers are particularly interested in its role as a kinase inhibitor or GPCR modulator, which aligns with current trends in targeting protein-protein interactions for disease treatment.

In the context of today's pharmaceutical landscape, where small molecule therapeutics remain dominant, CAS 1017675-00-1 presents an intriguing case study. Its molecular weight of 258.33 g/mol and calculated LogP of 2.78 suggest favorable drug-like properties, making it suitable for oral administration. The presence of both hydrogen bond donors (2) and acceptors (3) contributes to its potential for target engagement, while the thiophene ring offers metabolic stability advantages over pure phenyl analogs.

The synthesis of 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multi-step organic transformations, with key steps including the construction of the tetrahydroisoquinoline core followed by thiophene-2-carbonyl group introduction. Recent publications have highlighted improved synthetic routes that enhance yield and purity, addressing common questions about scalability and process chemistry optimization for this class of compounds.

From a therapeutic perspective, this compound's structural features suggest potential applications in central nervous system disorders, given the tetrahydroisoquinoline scaffold's historical relevance in neuropharmacology. The amine functionality at the 7-position provides a handle for further derivatization, allowing medicinal chemists to fine-tune physicochemical properties for specific indications. Current research explores its potential as a selective receptor ligand, with particular interest in its binding affinity profiles.

Analytical characterization of CAS 1017675-00-1 typically employs HPLC (high-performance liquid chromatography) for purity assessment, complemented by mass spectrometry and NMR spectroscopy for structural confirmation. These techniques address common queries about compound identification and quality control in pharmaceutical development. The compound's stability under various pH conditions and thermal stress has become a focus area, responding to industry demands for robust preclinical candidates.

In the broader context of drug discovery trends, this compound exemplifies the shift toward privileged structures in medicinal chemistry. The tetrahydroisoquinoline core represents a validated pharmacophore present in numerous bioactive molecules, while the thiophene carbonyl addition introduces novel spatial and electronic properties. This combination addresses current challenges in achieving both target potency and selectivity, two frequently searched topics in modern pharmacology.

The patent landscape surrounding 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine reveals growing commercial interest, with several applications claiming its derivatives for various indications. This aligns with increasing searches for novel chemical entities and patentable scaffolds in the pharmaceutical sector. The compound's relatively simple yet versatile structure makes it attractive for structure-activity relationship studies, another hot topic in drug development circles.

From a formulation perspective, the physicochemical properties of CAS 1017675-00-1 suggest compatibility with standard drug delivery systems. Its moderate solubility in aqueous buffers at physiological pH facilitates in vitro testing, while sufficient lipophilicity may enable blood-brain barrier penetration - a property frequently investigated for CNS-targeted therapeutics. These characteristics respond to common formulation challenges discussed in pharmaceutical forums.

As the pharmaceutical industry continues to emphasize translational research, compounds like 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine serve as valuable tools for understanding molecular recognition principles. Its balanced profile between complexity and synthetic accessibility makes it particularly suitable for lead optimization campaigns, addressing the persistent need for drug-like hits in early discovery pipelines.

Looking forward, the scientific community anticipates further exploration of this compound's biological activities and potential therapeutic applications. With increasing interest in polypharmacology approaches and multi-target drugs, the versatile nature of CAS 1017675-00-1 positions it as an interesting candidate for future research endeavors across various disease areas.

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